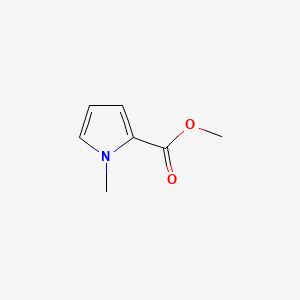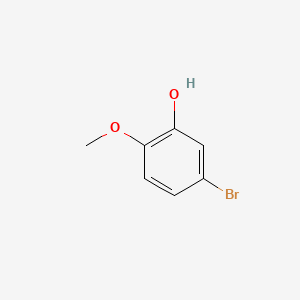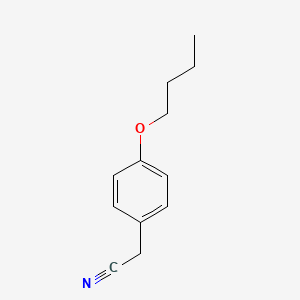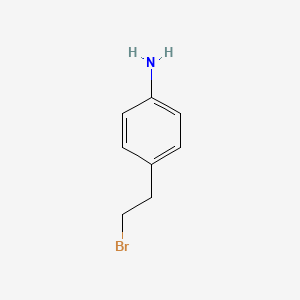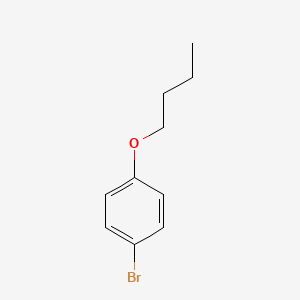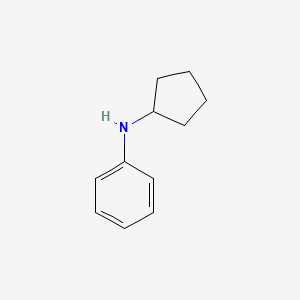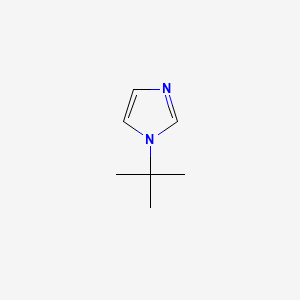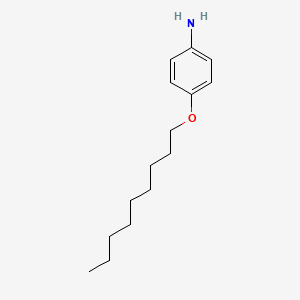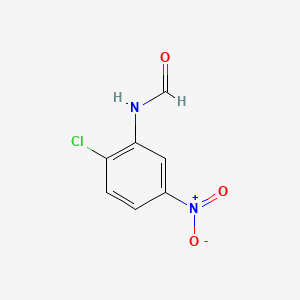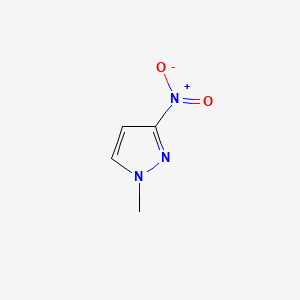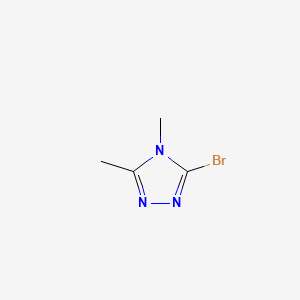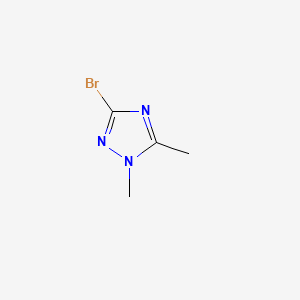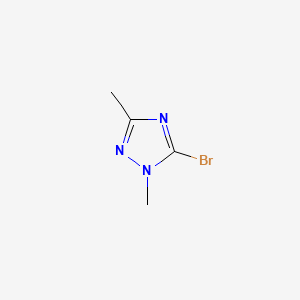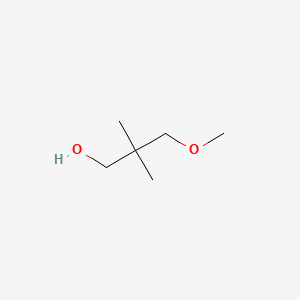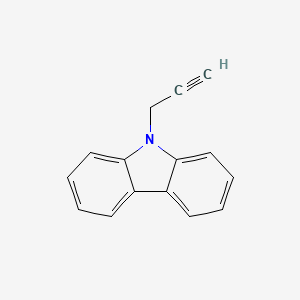
9-(prop-2-yn-1-yl)-9H-carbazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbazole derivatives, including structures similar to 9-(prop-2-yn-1-yl)-9H-carbazole, involves several key strategies. For example, the synthesis and characterization of novel carbazole-based monomers and their copolymerization have been demonstrated, showing the versatility of carbazole compounds in polymer science (Mustonen, Hukka, & Pakkanen, 2000). These syntheses often employ palladium(II)-catalyzed C–H bond activation techniques for direct arylation, indicating the efficiency of modern synthetic methodologies in creating complex carbazole structures (Chu et al., 2013).
Molecular Structure Analysis
Carbazole compounds, including 9-(prop-2-yn-1-yl)-9H-carbazole, exhibit interesting molecular structures characterized by the arrangement of benzene and pyrrole rings. The molecular structure of these compounds can be elucidated using techniques such as NMR spectroscopy, MS, and elementary analysis, providing insights into their chemical behavior and reactivity (Mustonen, Hukka, & Pakkanen, 2000).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, reflecting their rich chemistry. For instance, the synthesis of carbazole derivatives through reactions with ethyl acetoacetate and hydrazine hydrate demonstrates their reactivity and potential for creating heterocyclic derivatives with diverse chemical properties (Salih, Salimon, & Yousif, 2016). Moreover, the electropolymerization of carbazole compounds illustrates their utility in material science, particularly in the development of conductive polymers (Elamin, Hashim, & Mohammed, 2021).
Physical Properties Analysis
The physical properties of carbazole derivatives, such as solubility, molecular weight, and conductivity, are crucial for their applications in various domains. For instance, poly(3-(9H-carbazol-9-yl)propanenitrile) films exhibit distinct physical properties, including solubility in common organic solvents and specific conductivity, making them suitable for applications in electronic devices (Elamin, Hashim, & Mohammed, 2021).
Chemical Properties Analysis
The chemical properties of carbazole derivatives, such as their reactivity towards various chemical reagents and their potential for functionalization, are key to their wide range of applications. The synthesis and antimicrobial activities of 9H-carbazole derivatives highlight the chemical versatility of these compounds and their potential in medicinal chemistry (Salih, Salimon, & Yousif, 2016).
Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Properties
9-(prop-2-yn-1-yl)-9H-carbazole has been utilized in the synthesis of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. These molecules exhibit significant antifungal and antibacterial activities against various pathogenic fungal strains and bacteria (Rad et al., 2016). Similarly, carbazole derivatives have demonstrated antimicrobial properties, indicating the potential of 9H-carbazole as a precursor in developing new heterocyclic derivatives with antimicrobial activities (Salih et al., 2016).
Bacterial Biotransformation
Biphenyl-utilizing bacteria, such as Ralstonia sp. strain SBUG 290, have shown the ability to transform 9H-carbazole derivatives, which has implications for pharmaceutical applications. This bacterial biotransformation results in various hydroxylated 9H-carbazole metabolites (Waldau et al., 2009).
Neurodegenerative Diseases
9H-carbazole derivatives have been studied for their potential application in treating neurodegenerative diseases like Alzheimer’s. Research focused on Schiff bases derived from 9H-carbazole has shown promising results in drug-likeness and neuropsychiatric drug potential (Avram et al., 2021).
Wide Range of Biological Activities
The carbazole scaffold, including 9H-carbazole, is known for its wide range of biological activities. Modifications to this scaffold have yielded compounds with antibacterial, antimalarial, anticancer, and anti-Alzheimer properties (Tsutsumi et al., 2016).
Organic Semiconductors
Carbazole and its derivatives, including 9H-carbazole, have been utilized in the synthesis of organic semiconductors. These semiconductors are significant for applications in organic thin-film transistors (OTFTs), showcasing the versatility of carbazole derivatives in electronic applications (Han et al., 2015).
Spectro-Electrochemical Applications
9H-carbazole derivatives have been studied for their spectro-electrochemical behavior, particularly in the development of thin-layer polymers with potential applications in various electronic devices (Elamin et al., 2021).
Two-Photon Absorption and Data Storage
Carbazole derivatives have been explored for their two-photon absorption properties, making them suitable for data storage applications. These compounds demonstrate significant two-photon absorption cross-sections, indicating their potential in advanced optical storage technologies (Li et al., 2010).
Direcciones Futuras
The future directions for “9-(prop-2-yn-1-yl)-9H-carbazole” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . They could also be considered as potential targets in medicinal chemistry given the beneficial effect of the propargyl moiety .
Propiedades
IUPAC Name |
9-prop-2-ynylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h1,3-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBFASXXGGLDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300977 | |
| Record name | 9-prop-2-ynylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(prop-2-yn-1-yl)-9H-carbazole | |
CAS RN |
4282-77-3 | |
| Record name | 4282-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-prop-2-ynylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60300977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


